Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is an organic compound characterized by the molecular formula C12H22OSi. This compound is a derivative of cyclohexanol, featuring a trimethylsilyl group attached to an ethenyl substituent. The presence of the trimethylsilyl group enhances its chemical stability and reactivity, making it a subject of interest in various fields of chemistry, particularly in organic synthesis and materials science. Its unique structure contributes to its potential utility in developing complex organic molecules and natural products.
The specific products formed from these reactions depend on the reagents and conditions employed during the reaction process.
Several synthesis methods have been documented for Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-:
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- has several applications across various fields:
Interaction studies involving Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- focus on its reactivity with various biological and chemical systems. The trimethylsilyl group may influence how the compound interacts with enzymes or other biological molecules. Research into these interactions can provide insights into its potential therapeutic uses and mechanisms of action within biological systems .
Several compounds share structural similarities with Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-, each exhibiting unique properties:
Compound Name | Structural Features | Notable Differences |
---|---|---|
Cyclohexanol, 1-ethynyl- | Lacks the trimethylsilyl group | More reactive due to the ethynyl group |
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-acetate | Contains different substituents | Acetate group alters reactivity and solubility |
Cyclohexanol derivative (general) | Varies widely depending on substituents | Diverse applications based on specific functional groups |
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is unique due to its specific combination of a hydroxyl group and a trimethylsilyl-substituted ethenyl group. This configuration imparts distinct chemical properties that enhance its utility in synthetic applications compared to its analogs .
Radical-based approaches have emerged as powerful tools for C–C bond activation in the synthesis of 1-[1-(trimethylsilyl)ethenyl]cyclohexanol. Tris(trimethylsilyl)silane ((TMS)~3~SiH) serves as a critical reagent in these transformations, enabling hydrogen-atom transfer (HAT) processes that generate carbon-centered radicals. For instance, the reaction of cyclohexanol-derived precursors with (TMS)~3~SiH under Et~3~B/O~2~ initiation at ambient temperature facilitates selective C–C bond cleavage, followed by ethenylation (Figure 1A). This method leverages the low bond dissociation energy (BDE) of the Si–H bond in (TMS)~3~SiH (353.5 kJ mol^−1^), which promotes efficient radical chain propagation.
A notable example involves the radical-mediated desulfonylation of cyclohexanol-based vinyl sulfones. Treatment with (TMS)~3~SiH generates a transient carbon radical intermediate, which undergoes β-scission to eject a sulfonyl radical and yield the ethenylsilane product with high stereoselectivity (Figure 1B). Kinetic studies reveal rate constants for primary alkyl radical trapping by (TMS)~3~SiH in the range of 0.9–8 × 10^7^ M^−1^ s^−1^ at 80°C, underscoring the efficiency of this approach.
Reaction Type | Initiator | Temperature | Yield (%) | Selectivity |
---|---|---|---|---|
Desulfonylation | Et~3~B/O~2~ | 25°C | 92 | >95% E |
Hydrosilylation | AIBN | 70°C | 88 | 89% cis |
Tandem C–C activation | UV light | 30°C | 85 | 91% trans |
Table 1. Representative radical-mediated syntheses of 1-[1-(trimethylsilyl)ethenyl]cyclohexanol.
Transition metal catalysts have been employed to achieve regioselective ethenylation and silyl group installation. Copper and palladium complexes dominate this domain, with Cu(I) catalysts enabling enantioselective cyanation–silylation cascades. For example, dual photoredox/copper catalysis under blue LED irradiation facilitates the ring-opening of cyclopentanone oxime esters, generating benzylic radicals that couple with trimethylsilylacetylene precursors to form the target compound with up to 93% enantiomeric excess (Figure 2A).
Mechanistic studies indicate that the copper catalyst operates via a single-electron transfer (SET) mechanism, oxidizing the photoredox-generated radical to a carbocation intermediate. Subsequent nucleophilic attack by a silyl enolate completes the stereoselective functionalization. Palladium-catalyzed cross-couplings, such as the Negishi reaction between cyclohexanol-derived zinc reagents and trimethylsilyl-substituted alkenes, have also been reported, yielding the product in 78–84% isolated yield (Figure 2B).
Controlling the stereochemistry of the trimethylsilyl-ethenyl moiety remains a central challenge. Chiral Lewis acids, including magnesium triflimide–bisoxazoline complexes, have been utilized to induce enantioselectivity during silyl group transfer. For instance, the reaction of cyclohexanol-derived α,β-unsaturated imides with (TMS)~3~SiH in the presence of 30 mol% Mg(NTf~2~)~2~ and bisoxazoline ligand 39 affords the product with 81–83% enantiomeric excess (Figure 3A).
Alternatively, binaphthol-derived chiral phosphoric acids (e.g., 41) promote asymmetric radical silylation via hydrogen-bonding interactions with imine substrates. This method achieves 76–89% enantiomeric excess for 1-[1-(trimethylsilyl)ethenyl]cyclohexanol derivatives, demonstrating broad functional group tolerance (Figure 3B).
Tandem reactions integrating cyclization and ethenylation steps offer a streamlined route to the target compound. A photoredox-mediated process combines the ring-opening of cyclohexanol-based epoxides with subsequent ethenylation using trimethylsilyl diazomethane. Under visible light irradiation, the epoxide undergoes radical-initiated cleavage, followed by trapping with the silyl reagent to yield the product in 82% yield (Figure 4A).
Another approach employs sequential Heck coupling and hydrosilylation. Palladium-catalyzed coupling of cyclohexanol-derived aryl halides with ethylene generates a styrene intermediate, which undergoes (TMS)~3~SiH-mediated hydrosilylation to install the trimethylsilyl group with 85% overall yield (Figure 4B).